molecular formula C17H22N6O3 B5585791 7-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]-2,7-diazaspiro[4.4]nonane-1,3-dione

7-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]-2,7-diazaspiro[4.4]nonane-1,3-dione

Cat. No. B5585791
M. Wt: 358.4 g/mol
InChI Key: QPWAIHOOTURLRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 7-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]-2,7-diazaspiro[4.4]nonane-1,3-dione involves multistep chemical processes. For example, the synthesis of similar spirocyclic derivatives often includes reactions like cyclization and alkylation, employing various catalysts and conditions to achieve the desired spirocyclic frameworks with appropriate functional groups (Smith et al., 2016).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, including 7-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]-2,7-diazaspiro[4.4]nonane-1,3-dione, features a spiro linkage that connects two cyclic systems, which significantly influences their chemical and physical properties. X-ray crystallography and molecular modeling studies provide insights into the conformational preferences and stereochemistry of these molecules, which are crucial for understanding their reactivity and interaction with biological targets (Lazic et al., 2017).

Chemical Reactions and Properties

Spirocyclic compounds exhibit a wide range of chemical reactivities due to their unique structural features. They can undergo reactions such as nucleophilic addition, cyclization, and substitution, enabling the introduction of various functional groups and the construction of complex molecular architectures. The presence of the pyrimidinylpiperazine moiety in the compound suggests potential for interactions with biological receptors, offering a platform for the development of pharmacologically active molecules (Gaggini et al., 2011).

Physical Properties Analysis

The physical properties of such spirocyclic compounds, including solubility, melting point, and crystal structure, are determined by their molecular structure and functional groups. The spiro linkage and the nature of substituents affect the compound's polarity, crystallinity, and phase behavior. These properties are essential for assessing the compound's suitability for various applications, including medicinal chemistry and material science (Willer et al., 2012).

Chemical Properties Analysis

The chemical properties of 7-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]-2,7-diazaspiro[4.4]nonane-1,3-dione, such as reactivity, stability, and interaction with various reagents, are influenced by its spirocyclic structure and the specific functional groups present. These properties play a crucial role in the compound's potential as a lead for the development of new chemical entities with desired biological activities. Studies on similar compounds have explored their potential as ligands for receptors, highlighting the importance of understanding these chemical properties in drug discovery and development (Shukla et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemical compounds with care and use appropriate personal protective equipment .

Future Directions

Future research could focus on exploring the biological activities of this compound and developing synthetic methodologies to improve its drug-like properties .

properties

IUPAC Name

7-[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]-2,7-diazaspiro[4.4]nonane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c24-13-10-17(15(26)20-13)2-5-23(12-17)14(25)11-21-6-8-22(9-7-21)16-18-3-1-4-19-16/h1,3-4H,2,5-12H2,(H,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWAIHOOTURLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)NC2=O)C(=O)CN3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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